Hydroxyalkyl phosphonate ester derivatives literature review
Hydroxyalkyl phosphonate ester derivatives literature review
This guide serves as a technical blueprint for the design, synthesis, and biological evaluation of Hydroxyalkyl Phosphonate Ester Derivatives . It is structured to move from fundamental chemical architecture to applied medicinal chemistry, specifically addressing the challenges of bioavailability and metabolic stability in drug development.
From Synthetic Scaffolds to Bioactive Prodrugs
Executive Summary
Hydroxyalkyl phosphonates (specifically
This guide details the Abramov and Pudovik synthetic routes, outlines the prodrug activation mechanisms (specifically for antiviral nucleotide analogs), and provides validated experimental protocols for synthesis and plasma stability assessment.
Chemical Architecture & Synthesis
The core structure of interest is the
Synthetic Pathways: The "P-C" Bond Formation
Two primary reactions dominate the synthesis of this scaffold. The choice between them depends on the oxidation state of the phosphorus starting material.
-
The Abramov Reaction: Involves the reaction of trialkyl phosphites
with carbonyl compounds.[2][3][4][5] It typically proceeds via a nucleophilic attack of the phosphorus on the carbonyl carbon, followed by an alkyl group transfer.[3][5] -
The Pudovik Reaction: Involves the addition of dialkyl phosphites (H-phosphonates,
) to carbonyls.[1][3] This reaction is generally base-catalyzed and is often preferred for its higher atom economy and milder conditions.
Mechanistic Visualization
The following diagram contrasts the mechanistic flow of both reactions, highlighting the convergence on the
Figure 1: Mechanistic convergence of Abramov and Pudovik reactions yielding the
Medicinal Chemistry: Prodrug Strategies
Free phosphonic acids are ionized at physiological pH (
The Logic of Masking
By esterifying the phosphonate oxygens, the molecule becomes neutral and lipophilic.
-
POM (Pivaloyloxymethyl) & POC (Isopropyloxycarbonyloxymethyl): These groups are labile to intracellular esterases.
-
Lipid Conjugates (e.g., Hexadecyloxypropyl): Mimic lysophospholipids to exploit natural lipid uptake pathways and reduce renal toxicity (as seen with Brincidofovir).
Activation Mechanism
The prodrug must be stable in plasma but labile inside the cell. The activation pathway typically involves:
-
Cell Entry: Passive diffusion or lipid-mediated transport.
-
Esterase Cleavage: Removal of the masking group.
-
Spontaneous Decomposition: The resulting hydroxymethyl intermediate is unstable and collapses, releasing formaldehyde and the free phosphonate.
-
Anabolic Phosphorylation: Cellular kinases convert the phosphonate to its diphosphate (analog of triphosphate), which inhibits viral DNA polymerase.
Figure 2: Intracellular bioactivation pathway of Acyloxyalkyl ester prodrugs (e.g., Adefovir dipivoxil).
Experimental Protocols
Synthesis: Optimized Green Pudovik Reaction
This protocol utilizes a base-catalyzed addition of dialkyl phosphite to an aldehyde, avoiding harsh solvents.
Reagents:
-
Aldehyde (1.0 equiv)[6]
-
Diethyl phosphite (1.0 – 1.2 equiv)[6]
-
Triethylamine (TEA) (0.1 – 0.5 equiv)
-
Solvent: Acetone or Ethanol (Green alternative: Solvent-free if liquid reagents are used).
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (10 mmol) in Acetone (5 mL).
-
Addition: Add Diethyl phosphite (11 mmol) dropwise to the stirring solution.
-
Catalysis: Add Triethylamine (1-2 mmol) slowly. Note: Reaction is exothermic; cooling to 0°C may be required for reactive aldehydes.
-
Reaction: Stir at room temperature for 1–4 hours. Monitor progress by TLC (SiO2, Hexane/EtOAc) or
NMR (disappearance of H-phosphonate signal at ~7-8 ppm, appearance of product at ~20-25 ppm). -
Workup:
-
If solid precipitates: Filter the solid, wash with cold hexane/ether.
-
If liquid: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with water and brine. Dry over
and concentrate.
-
-
Purification: Recrystallization (from Hexane/Ether) or Flash Chromatography if necessary.
Validation Criteria:
- NMR: Single peak shift from ~7 ppm (reactant) to ~22 ppm (product).
-
Yield: Typically >85% for aromatic aldehydes.
Assay: Plasma Stability (Prodrug Validation)
To confirm the prodrug design, one must verify stability in plasma (systemic circulation) versus lability in cell lysates (target).
Materials:
-
Pooled Human/Rat Plasma (heparinized).
-
Test Compound (10 mM stock in DMSO).[7]
-
Internal Standard (e.g., Verapamil).
Protocol:
-
Preparation: Pre-warm plasma to 37°C in a water bath.
-
Spiking: Dilute test compound stock into plasma to a final concentration of 1 µM (ensure DMSO < 1%).
-
Incubation: Incubate at 37°C with gentle shaking.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately add aliquot to 200 µL ice-cold Acetonitrile containing the Internal Standard to precipitate proteins and stop esterase activity.
-
Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant.
-
Analysis: Inject supernatant onto LC-MS/MS. Monitor parent ion depletion.
Data Analysis:
-
Plot
vs. Time. -
Calculate half-life:
, where is the slope of the linear regression. -
Target Profile:
in plasma indicates sufficient stability for distribution.
Quantitative Data Summary
| Compound Class | Reaction Type | Typical Yield | Biological Target | Key Reference |
| Pudovik (TEA cat.) | 85-98% | Enzyme Inhibitor (Renin/EPSP) | [Keglevich et al., 2018] | |
| Bis-POM Diesters | Alkylation of Phosphonate | 40-60% | HBV/HIV (Prodrug) | [Pertusati et al., 2012] |
| Lipid-Phosphonates | Esterification | 50-70% | CMV/Poxvirus (Membrane Permeability) | [Hostetler, 2009] |
References
-
Synthesis and Reactions of α-Hydroxyphosphonates. PMC - NIH. [Link]
-
Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity. Antiviral Research. [Link]
-
Medicinal chemistry of nucleoside phosphonate prodrugs for antiviral therapy. Antiviral Chemistry & Chemotherapy. [Link]
-
Phosphonate Prodrugs: An Overview and Recent Advances. PMC - NIH. [Link]
-
Plasma Stability Assay Protocol. Evotec/Cyprotex. [Link]
-
General protocol for the synthesis of α-hydroxy-phosphonates. ResearchGate. [Link]
Sources
- 1. Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Abramov reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Synthesis and Reactions of α-Hydroxyphosphonates [mdpi.com]
